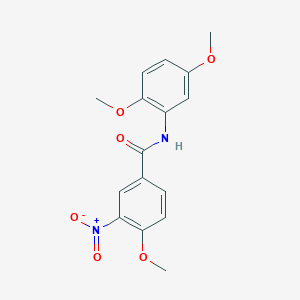

![molecular formula C18H23N3O4 B5514069 1,3-dimethyl-5-(2-{3-[(2-methylbenzyl)oxy]-1-azetidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5514069.png)

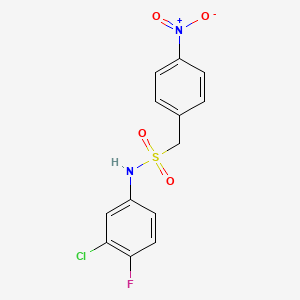

1,3-dimethyl-5-(2-{3-[(2-methylbenzyl)oxy]-1-azetidinyl}-2-oxoethyl)-2,4-imidazolidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , due to its structural complexity, involves intricate synthesis processes and possesses unique molecular, chemical, and physical characteristics. Imidazolidinediones, in general, are known for their varied biological activities, prompting detailed studies on their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of imidazolidinedione derivatives often involves multi-step chemical reactions, starting from basic heterocyclic precursors to achieve the desired structural complexity. For example, the synthesis of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione showcases a catalytic hydrogenation process from a corresponding benzylidene compound, indicating the potential approaches for synthesizing complex imidazolidinediones (Wessels, Schwan, & Pong, 1980).

Molecular Structure Analysis

Molecular structure analysis of imidazolidinediones is crucial for understanding their chemical behavior and potential biological activities. Techniques such as X-ray crystallography provide definitive insights into their molecular configuration, as seen in studies involving derivatives of imidazolidin-2-ones and their structural determination (Mukherjee-Müller et al., 1979).

Chemical Reactions and Properties

Imidazolidinediones undergo various chemical reactions, reflecting their reactivity and interaction with other chemical entities. The synthesis processes often reveal their capability to engage in reactions that lead to the formation of novel heterocyclic compounds, highlighting their chemical versatility (Ojima & Inaba, 1979).

Applications De Recherche Scientifique

Synthesis Methodologies

Several studies have focused on the synthesis and structural characterization of compounds related to 1,3-dimethyl-5-(2-{3-[(2-methylbenzyl)oxy]-1-azetidinyl}-2-oxoethyl)-2,4-imidazolidinedione, highlighting their importance in chemical synthesis and applications in catalysis. For instance, novel synthetic routes have been developed for the preparation of nitrogen and sulfur-containing heterocyclic compounds, demonstrating their pharmacological potential and versatility in chemical reactions (Mistry & Desai, 2006). Additionally, the development of heterogeneous catalysts based on imidazolium chloroaluminate ionic liquid demonstrates the role of such compounds in facilitating efficient chemical transformations (Boroujeni & Tahani, 2017).

Anticancer Applications

Research has also explored the anticancer potential of derivatives, with studies synthesizing novel compounds and evaluating their cytotoxicity against human tumor cell lines. For example, N-benzyl aplysinopsin analogs have been synthesized and assessed for in vitro cytotoxicity, identifying compounds with potent growth inhibition against melanoma and ovarian cancer cells, suggesting their utility as lead compounds for antitumor agents (Penthala et al., 2011).

Pharmacological Evaluation

In addition to anticancer research, the toxicological evaluation of novel compounds for their safety in food and beverage applications has been conducted. This includes assessing the metabolic pathways, mutagenicity, clastogenicity, and oral toxicity to establish their safety profile for potential use as flavor modifying compounds (Karanewsky et al., 2016).

Novel Compound Development

The synthesis of new derivatives with biological activities has been a key area of research, leading to the development of compounds with antimicrobial properties. For instance, the synthesis and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives have been carried out, showcasing their potential in addressing bacterial and fungal infections (Moorthy et al., 2014).

Propriétés

IUPAC Name |

1,3-dimethyl-5-[2-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-12-6-4-5-7-13(12)11-25-14-9-21(10-14)16(22)8-15-17(23)20(3)18(24)19(15)2/h4-7,14-15H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGZIQNZTALTSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2CN(C2)C(=O)CC3C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-5-(2-{3-[(2-methylbenzyl)oxy]-1-azetidinyl}-2-oxoethyl)-2,4-imidazolidinedione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

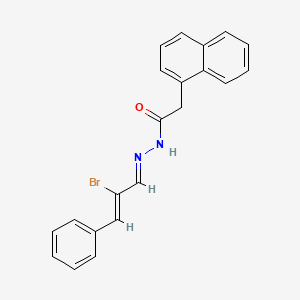

![4-[(2-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5513993.png)

![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide](/img/structure/B5514024.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5514025.png)

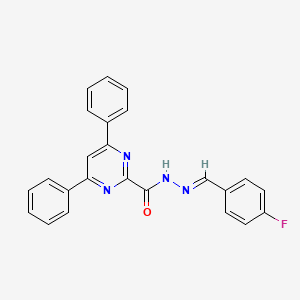

![2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5514030.png)

![3-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5514038.png)

![2-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-1-methyl-1H-benzimidazole](/img/structure/B5514039.png)

![1-(3-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B5514043.png)

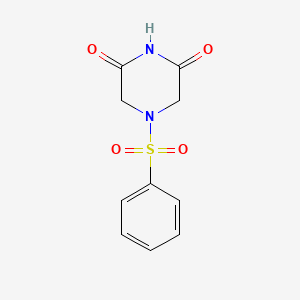

![7-(1,1-dioxidothiomorpholin-4-yl)-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514052.png)

![[(3R*,4R*)-1-(5-isopropyl-2-methyl-3-furoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514090.png)